Antiviral Activity Against Influenza B: Sakuranetin vs. Oseltamivir
In a head-to-head comparison against influenza B/Lee/40 virus, sakuranetin exhibited a significantly lower IC50 (7.21 μg/mL) compared to the clinically approved neuraminidase inhibitor oseltamivir (IC50 = 80.74 μg/mL) [1]. Additionally, sakuranetin showed no cytotoxicity up to 100 μg/mL, yielding a therapeutic index (TI) >13.87, whereas oseltamivir had a TI >1.24 [1].
| Evidence Dimension | 50% Inhibitory Concentration (IC50) against Influenza B/Lee/40 virus |
|---|---|
| Target Compound Data | IC50 = 7.21 μg/mL; Cytotoxicity CC50 >100 μg/mL; TI >13.87 |
| Comparator Or Baseline | Oseltamivir (Tamiflu®): IC50 = 80.74 μg/mL; Cytotoxicity CC50 >100 μg/mL; TI >1.24 |
| Quantified Difference | Sakuranetin is ~11-fold more potent (lower IC50) than oseltamivir in this assay. Therapeutic index ~11-fold higher. |
| Conditions | In vitro cytopathic effect reduction assay using influenza B/Lee/40 virus in cell culture. |
Why This Matters
This data demonstrates that sakuranetin may offer a more potent alternative to standard-of-care for influenza B infections, potentially enabling lower effective doses and improved safety margins.
- [1] Kwon DH, et al. Suppression of influenza B virus replication by sakuranetin and mode of its action. Phytother Res. 2018;32(12):2475-2479. View Source
